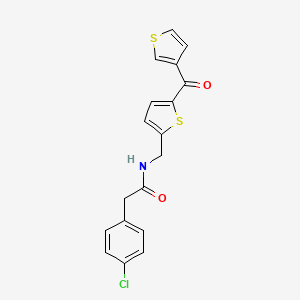
2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactions
Thiophene derivatives, including chlorinated thiophenes, are subjects of interest in organic chemistry due to their tautomeric properties and reactions. For example, chlorinated hydroxythiophenes have been synthesized, and their reactions studied, to explore their tautomeric properties and potential as precursors for various organic synthesis pathways (Skramstad et al., 2000). Similarly, the synthesis and reactions of chlorinated N,2-diarylacetamides have been investigated for their molecular conformations and supramolecular assembly (Nayak et al., 2014), indicating the structural versatility of these compounds.
Photocatalytic Applications
Photocatalytic oxidation of organic pollutants using semiconductor materials is another area where thiophene derivatives have been utilized. Studies on the photocatalyzed oxidation pathways of chlorophenols by CdS in different pH conditions have shown how thiophene derivatives can be involved in environmental remediation processes (Tang & Huang, 1995).
Anticancer and Antimicrobial Activities
Thiophene-based compounds, including those containing acetamide groups, have been synthesized and tested for their anticancer and antimicrobial activities. For instance, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been developed and shown to exhibit good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021). Moreover, thiophene derivatives have been evaluated for their antimicrobial activity, demonstrating their potential as novel antimicrobial agents (Mabkhot et al., 2016).
Binding and Drug Delivery Applications
Cationic polythiophenes have been explored for their DNA-binding properties and potential use as theranostic gene delivery vehicles, illustrating the application of thiophene derivatives in biomedicine and drug delivery systems (Carreon et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c19-14-3-1-12(2-4-14)9-17(21)20-10-15-5-6-16(24-15)18(22)13-7-8-23-11-13/h1-8,11H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVYLZRWTSCTQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)
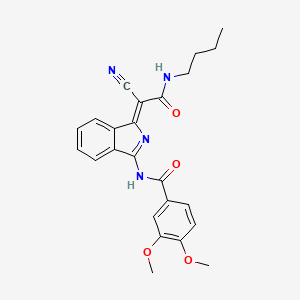
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2393850.png)
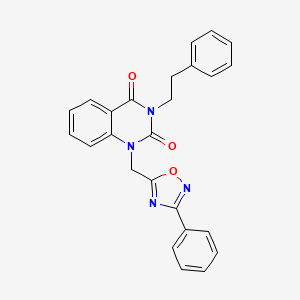
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2393852.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide](/img/structure/B2393854.png)
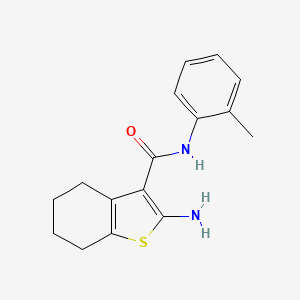
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)
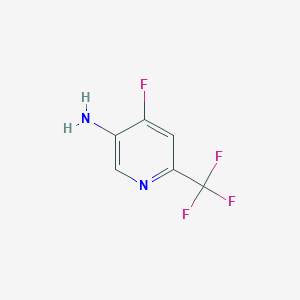

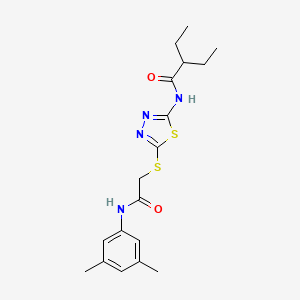
![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)
